1-{spiro[3.3]heptan-2-yl}ethan-1-one

Catalog No.
S2707591
CAS No.
1447733-26-7
M.F
C9H14O
M. Wt
138.21
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{spiro[3.3]heptan-2-yl}ethan-1-one

CAS Number

1447733-26-7

Product Name

1-{spiro[3.3]heptan-2-yl}ethan-1-one

IUPAC Name

1-spiro[3.3]heptan-2-ylethanone

Molecular Formula

C9H14O

Molecular Weight

138.21

InChI

InChI=1S/C9H14O/c1-7(10)8-5-9(6-8)3-2-4-9/h8H,2-6H2,1H3

InChI Key

SUKOGCNYFGIBDN-UHFFFAOYSA-N

SMILES

CC(=O)C1CC2(C1)CCC2

solubility

not available

1-{spiro[3.3]heptan-2-yl}ethan-1-one is a unique organic compound characterized by its spirocyclic structure, which features a ketone functional group. The compound has the molecular formula C8H14OC_8H_{14}O and a molecular weight of approximately 138.21 g/mol. Its structure includes a spiro[3.3]heptane moiety, which imparts distinct three-dimensional properties that can influence its chemical behavior and biological activity. The compound's spiro configuration contributes to its rigidity and potential reactivity, making it an interesting subject for both synthetic and medicinal chemistry.

Due to its ketone functionality:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or other condensation products.
  • Reduction Reactions: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions allow for the modification of the compound into various derivatives that may exhibit different properties or biological activities.

The synthesis of 1-{spiro[3.3]heptan-2-yl}ethan-1-one can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors that contain both a carbonyl and a suitable alkene or alkyne, cyclization can yield the spirocyclic structure.
  • Functional Group Transformations: Existing spiro compounds may be modified through oxidation or reduction processes to introduce the ketone functionality.
  • Multi-step Synthesis: This involves several synthetic steps where intermediates are formed and subsequently transformed into the desired product.

Each method may vary in efficiency and yield depending on the specific reagents and conditions used.

1-{spiro[3.3]heptan-2-yl}ethan-1-one has potential applications in various fields:

  • Pharmaceutical Chemistry: Due to its unique structure, it could serve as a lead compound for drug development targeting specific biological pathways.
  • Material Science: Its spirocyclic nature may allow for incorporation into polymers or materials with specific mechanical properties.
  • Chemical Synthesis: As a versatile intermediate, it could be utilized in the synthesis of more complex organic molecules.

Interaction studies involving 1-{spiro[3.3]heptan-2-yl}ethan-1-one focus on its binding affinity and efficacy at various biological targets. Such studies are crucial for understanding how this compound may modulate biological pathways, particularly those related to inflammation or microbial resistance. Investigations into its mechanism of action could reveal insights into its therapeutic potential.

Several compounds share structural similarities with 1-{spiro[3.3]heptan-2-yl}ethan-1-one, each exhibiting distinct properties:

Compound NameStructure TypeUnique Features
2-{Spiro[2.4]heptan-4-yl}ethan-1-amineAmineExhibits significant receptor interactions
Spiro[2.4]heptan-4-oneKetoneLacks amine functionality; used in synthetic pathways
6-Oxospiro[3.3]heptane-2-carbaldehydeAldehydeUndergoes oxidation reactions
1-Aminospiro[2.5]octaneAmineLarger ring system; different biological implications

The uniqueness of 1-{spiro[3.3]heptan-2-yl}ethan-1-one lies in its specific structural features that may confer unique reactivity and biological activity compared to these similar compounds. Further research is needed to fully explore its potential applications and interactions within biological systems.

XLogP3

1.9

Dates

Last modified: 04-14-2024

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